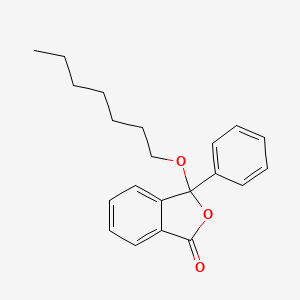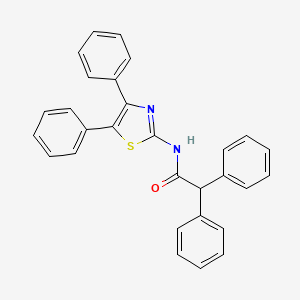![molecular formula C12H15N3O3 B5213669 N-(2-methoxyphenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B5213669.png)
N-(2-methoxyphenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide, also known as MPAA, is a chemical compound that has been studied for its potential use in scientific research. This compound is synthesized through a specific method and has been found to have various biochemical and physiological effects, as well as potential applications in research.
Mécanisme D'action
The mechanism of action of N-(2-methoxyphenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide is not fully understood, but it is believed to involve the inhibition of protein synthesis and the induction of apoptosis in cancer cells. N-(2-methoxyphenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide has been found to inhibit the activity of ribosomes, which are responsible for protein synthesis, and has been shown to induce the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide has been found to have various biochemical and physiological effects. In addition to its anticancer activity, N-(2-methoxyphenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide has been shown to exhibit anti-inflammatory activity, and has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-methoxyphenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide in lab experiments is its potential anticancer activity, which could make it a valuable tool for cancer research. However, one limitation of using N-(2-methoxyphenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide is its potential toxicity, which could limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research involving N-(2-methoxyphenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide. One area of interest is the development of N-(2-methoxyphenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide derivatives with improved anticancer activity and reduced toxicity. Another potential direction is the investigation of the mechanism of action of N-(2-methoxyphenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide, which could lead to a better understanding of its potential uses in scientific research. Additionally, further studies could be conducted to explore the anti-inflammatory activity of N-(2-methoxyphenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide, and its potential use in the treatment of inflammatory diseases.
Méthodes De Synthèse
N-(2-methoxyphenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide is synthesized through a multi-step process that involves the reaction of 2-methoxybenzaldehyde with isopropylhydrazine to form the corresponding hydrazone. The hydrazone is then reacted with ethyl chloroacetate to form the final product, N-(2-methoxyphenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide.
Applications De Recherche Scientifique
N-(2-methoxyphenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide has been studied for its potential use in scientific research, particularly in the field of cancer research. This compound has been found to exhibit anticancer activity in vitro, and has been shown to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-N'-(propan-2-ylideneamino)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-8(2)14-15-12(17)11(16)13-9-6-4-5-7-10(9)18-3/h4-7H,1-3H3,(H,13,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHNIADQBVFHJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C(=O)NC1=CC=CC=C1OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-N'-(propan-2-ylideneamino)oxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-1-piperidinamine](/img/structure/B5213591.png)
![4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide](/img/structure/B5213597.png)
![1-acetyl-4-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B5213607.png)

![methyl N-[[2-({N-[(benzyloxy)carbonyl]-beta-alanyl}amino)-5-bromophenyl](phenyl)methyl]glycinate](/img/structure/B5213617.png)
![5-{[(2-furylmethyl)amino]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5213625.png)

![1-(4-methoxyphenyl)-4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]piperazine](/img/structure/B5213637.png)

![N~2~-(2,3-dichlorophenyl)-N~1~-(2-ethyl-6-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5213645.png)
![4-(3-iodophenyl)-9-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B5213658.png)

![2-amino-5,10-dioxo-4-(2-thienyl)-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B5213676.png)
amino]-N-(2-methylbenzyl)benzamide](/img/structure/B5213680.png)